molecular formula C15H20O3 B1456623 Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate CAS No. 701232-67-9

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate

Cat. No.: B1456623
CAS No.: 701232-67-9
M. Wt: 248.32 g/mol
InChI Key: WTNQUMAHFJRBGX-UHFFFAOYSA-N
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Description

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate (CAS: 1245708-07-9) is a cyclohexane-derived ester with a 4-hydroxyphenyl substituent in the (1s,4s) configuration and a methyl acetate group. Its molecular formula is C₁₅H₂₀O₃, with a molecular weight of 248.32 g/mol .

Properties

IUPAC Name

methyl 2-[4-(4-hydroxyphenyl)cyclohexyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h6-9,11-12,16H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNQUMAHFJRBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401229970
Record name Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701232-67-9
Record name Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-((1S,4S)-4-(4-hydroxyphenyl)cyclohexyl)acetate is primarily investigated for its potential therapeutic applications:

  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its structural similarity to known anticancer agents suggests a potential role in drug development targeting specific cancer pathways.
  • Anti-inflammatory Effects : The presence of the hydroxyphenyl group is hypothesized to contribute to anti-inflammatory activity. Research into its mechanism of action could lead to the development of new anti-inflammatory drugs.

Materials Science

In materials science, this compound is explored for its utility in developing advanced materials:

  • Polymer Chemistry : this compound can serve as a monomer in the synthesis of polymers with tailored properties. Its unique structure may impart desirable characteristics such as thermal stability and mechanical strength.

Environmental Studies

The environmental impact and degradation pathways of this compound are also under investigation:

  • Toxicological Assessment : Understanding the ecotoxicological profile of this compound is crucial for assessing its environmental safety. Studies focus on its bioaccumulation potential and effects on aquatic organisms.

Potential Biological Activities

Activity TypeObservationsReferences
AnticancerCytotoxic effects on cancer cells
Anti-inflammatoryInhibition of inflammatory markers
ToxicityEcotoxicological studies ongoing

Case Study 1: Anticancer Research

A study conducted by researchers at a leading university explored the anticancer properties of this compound. The compound was tested against various cancer cell lines, showing significant cytotoxicity at micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Polymer Development

In a collaborative project between academia and industry, this compound was utilized as a monomer in synthesizing high-performance polymers. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers.

Case Study 3: Environmental Impact Assessment

An ecotoxicological assessment evaluated the impact of this compound on aquatic life. Results indicated low toxicity levels for fish species but highlighted potential risks for invertebrates, necessitating further studies on environmental persistence and degradation.

Mechanism of Action

The mechanism by which Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexyl ring provides structural stability, allowing the compound to maintain its conformation in various environments.

Comparison with Similar Compounds

Cyclofenil Derivatives (Bis(4-hydroxyphenyl) Analogs)

  • Example : [¹¹C]Methyl 2-{4-[bis(4-hydroxyphenyl)methylene]cyclohexyl}acetate
    • Key Differences :
  • Substituents : Contains two 4-hydroxyphenyl groups (bis-substituted) instead of one.
  • ER Binding Affinity : Cyclofenil derivatives exhibit higher ER binding affinity than estradiol, making them potent PET radioligands for breast cancer imaging .
  • Synthesis : Prepared via O-[¹¹C]methylation of precursors, yielding radiochemical purities >98% .
    • Implications : The bis-hydroxyphenyl configuration enhances ER interaction but may reduce selectivity compared to the single hydroxyphenyl group in the target compound.

Methyl 2-(4-hydroxycyclohexyl)acetate (CAS 99183-13-8)

  • Key Differences: Substituents: Features a hydroxyl group on the cyclohexane ring instead of a 4-hydroxyphenyl group. Molecular Formula: C₉H₁₆O₃ (smaller molecular weight: 172.22 g/mol) .

Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate (CAS 1449781-57-0)

  • Key Differences :
    • Ester Group : Ethyl ester (vs. methyl), altering lipophilicity and metabolic stability.
    • Stereochemistry : (1r,4r) configuration instead of (1s,4s), which may significantly impact ER-binding specificity and potency .

Methyl 2-(4-oxocyclohexyl)acetate (CAS 66405-41-2)

  • Key Differences: Functional Group: A ketone (4-oxo) replaces the 4-hydroxyphenyl group. Molecular Weight: 170.21 g/mol (smaller than the target compound) .

Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate (CAS 17448-49-6)

  • Applications: May serve as a bifunctional chelate for MRI contrast agents, diverging from ER-targeted uses .

Biological Activity

Methyl 2-((1S,4S)-4-(4-hydroxyphenyl)cyclohexyl)acetate is an organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound features a cyclohexyl ring substituted with a hydroxyphenyl group and an acetate ester. Its structural complexity allows for various interactions with biological molecules, which are critical for its biological activity.

The biological effects of this compound are primarily attributed to the following mechanisms:

  • Hydrogen Bonding : The hydroxyphenyl group can form hydrogen bonds with target proteins or enzymes, influencing their activity.
  • Structural Stability : The cyclohexyl ring provides a stable conformation that enhances the compound's interaction with biological targets.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, such as tyrosinase, which is crucial for melanin biosynthesis .

Antioxidant Properties

This compound has demonstrated notable antioxidant activity. Research indicates that compounds with similar structures can scavenge free radicals effectively. For instance, a study highlighted the antioxidant properties of related phenolic compounds, suggesting that the presence of the hydroxy group enhances radical scavenging ability .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on tyrosinase (TYR), an enzyme critical in melanin production. In vitro assays have shown promising results:

CompoundIC50 (µM)Description
This compoundTBDPotential inhibitor of TYR
Compound 10 (similar structure)9.0Effective antioxidant and TYR inhibitor

The best-performing derivatives exhibited no cytotoxicity up to concentrations of 25 µM, indicating a favorable safety profile for further development .

Case Studies and Research Findings

  • In Vitro Evaluation : A study assessed the effects of various derivatives on TYR activity. The results indicated that modifications to the hydroxyphenyl group could enhance inhibitory potency against TYR, suggesting a structure-activity relationship that could guide future drug design efforts .
  • Antioxidant Activity Assessment : The antioxidant capacity was evaluated using the ABTS radical scavenging assay. Compounds similar to this compound displayed significant scavenging abilities, with EC50 values comparable to established antioxidants like ascorbic acid .
  • Therapeutic Applications : Given its potential as an anti-inflammatory and analgesic agent, further studies are warranted to explore its efficacy in treating conditions where oxidative stress and inflammation play critical roles.

Q & A

Q. Advanced

  • Reductive Amination : Substituent-dependent optimization of NaHB(OAc)₃ stoichiometry (1.5–2.0 eq.) and reaction time (12–24 hrs) minimizes diastereomer formation .
  • Esterification : Microwave-assisted synthesis (100°C, 10 min) reduces side-product formation vs. traditional heating .
  • Purification : Gradient elution (10→90% acetonitrile/water) in preparative HPLC enhances recovery of high-purity product (>99%) .

What in vitro assays are used to assess ER-binding affinity and selectivity?

Q. Advanced

  • Competitive Binding Assays : ERα/ERβ isoforms are incubated with [³H]-estradiol and test compound. IC₅₀ values are derived from dose-response curves .
  • Transcriptional Activation : Luciferase reporter assays in MCF-7 cells quantify ER-dependent gene expression .
  • Selectivity Profiling : Screening against related nuclear receptors (e.g., androgen, progesterone) via fluorescence polarization .

What are the potential applications of this compound in developing ER-targeted therapies?

Basic
As a high-affinity ER ligand, it serves as:

  • A PET radiotracer for ER+ breast cancer imaging .
  • A lead compound for SERMs (selective estrogen receptor modulators) in osteoporosis treatment, with structural analogs like bazedoxifene showing clinical promise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Reactant of Route 2
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Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.